molecular formula C23H23F3N2O5S B12374709 ATP synthase inhibitor 2 (TFA)

ATP synthase inhibitor 2 (TFA)

Cat. No.: B12374709
M. Wt: 496.5 g/mol
InChI Key: PPGYAJYWNDWHFF-FYZYNONXSA-N
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Description

ATP synthase inhibitor 2 (TFA) is a potent inhibitor of the enzyme ATP synthase, specifically targeting the ATP synthase of Pseudomonas aeruginosa. This compound has shown significant efficacy in inhibiting ATP synthesis, making it a valuable tool in scientific research and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ATP synthase inhibitor 2 (TFA) involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and typically involve organic synthesis techniques such as condensation reactions, purification steps, and crystallization .

Industrial Production Methods: Industrial production of ATP synthase inhibitor 2 (TFA) would likely involve large-scale organic synthesis processes, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The production process would also include steps for the safe handling and disposal of any hazardous reagents used .

Chemical Reactions Analysis

Types of Reactions: ATP synthase inhibitor 2 (TFA) can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired modifications .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more reactive form of the inhibitor, while reduction could result in a less active form. Substitution reactions can produce derivatives with altered biological activity .

Scientific Research Applications

ATP synthase inhibitor 2 (TFA) has a wide range of scientific research applications, including:

Mechanism of Action

ATP synthase inhibitor 2 (TFA) exerts its effects by binding to the ATP synthase enzyme, specifically targeting the Fo component of the enzyme. This binding inhibits the enzyme’s ability to synthesize ATP, thereby disrupting the energy production process in the target organism. The inhibition of ATP synthesis leads to a decrease in cellular energy levels, ultimately resulting in the death of the organism .

Comparison with Similar Compounds

Uniqueness: ATP synthase inhibitor 2 (TFA) is unique in its specific targeting of Pseudomonas aeruginosa ATP synthase, making it particularly valuable in research focused on this pathogen. Its high potency and specificity set it apart from other ATP synthase inhibitors, which may have broader or less targeted effects .

Properties

Molecular Formula

C23H23F3N2O5S

Molecular Weight

496.5 g/mol

IUPAC Name

methyl (2S)-3-(4-hydroxyphenyl)-2-[(2-methylsulfanylquinolin-3-yl)methylamino]propanoate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C21H22N2O3S.C2HF3O2/c1-26-21(25)19(11-14-7-9-17(24)10-8-14)22-13-16-12-15-5-3-4-6-18(15)23-20(16)27-2;3-2(4,5)1(6)7/h3-10,12,19,22,24H,11,13H2,1-2H3;(H,6,7)/t19-;/m0./s1

InChI Key

PPGYAJYWNDWHFF-FYZYNONXSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)O)NCC2=CC3=CC=CC=C3N=C2SC.C(=O)(C(F)(F)F)O

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)NCC2=CC3=CC=CC=C3N=C2SC.C(=O)(C(F)(F)F)O

Origin of Product

United States

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